molecular formula C19H19N3O2S B11164544 [4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](1-pyrrolidinyl)methanone

[4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-yl](1-pyrrolidinyl)methanone

Cat. No.: B11164544
M. Wt: 353.4 g/mol
InChI Key: RITQVMHIYXIVBM-UHFFFAOYSA-N
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Description

4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone: is a complex organic compound that features a thiazole ring, a pyrrole ring, and a methoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the preparation of the thiazole ring, followed by the introduction of the methoxyphenyl and pyrrole groups. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In chemistry, 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biology, this compound may be studied for its potential biological activities, such as antimicrobial, antifungal, or anticancer properties. Researchers investigate its interactions with biological targets to understand its mechanism of action and potential therapeutic uses.

Medicine

In medicine, 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone may be explored as a lead compound for drug development. Its structure can be modified to enhance its pharmacological properties and reduce potential side effects.

Industry

In industry, this compound can be used in the development of new materials with specific properties, such as conductivity, stability, or reactivity. Its applications may extend to fields like electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and triggering a cascade of biochemical events. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone include other thiazole and pyrrole derivatives, such as:

    Thiazole-based compounds: Known for their diverse biological activities and applications in medicinal chemistry.

    Pyrrole-based compounds: Widely studied for their roles in pharmaceuticals and materials science.

Uniqueness

The uniqueness of 4-(4-methoxyphenyl)-2-(1H-pyrrol-1-yl)-1,3-thiazol-5-ylmethanone lies in its combination of functional groups and rings, which confer specific chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.

Properties

Molecular Formula

C19H19N3O2S

Molecular Weight

353.4 g/mol

IUPAC Name

[4-(4-methoxyphenyl)-2-pyrrol-1-yl-1,3-thiazol-5-yl]-pyrrolidin-1-ylmethanone

InChI

InChI=1S/C19H19N3O2S/c1-24-15-8-6-14(7-9-15)16-17(18(23)21-10-2-3-11-21)25-19(20-16)22-12-4-5-13-22/h4-9,12-13H,2-3,10-11H2,1H3

InChI Key

RITQVMHIYXIVBM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(SC(=N2)N3C=CC=C3)C(=O)N4CCCC4

Origin of Product

United States

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